

# In-Depth Spectroscopic Analysis of Senkyunolide G: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Senkyunolide G

Cat. No.: B157682

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This technical guide provides a comprehensive overview of the spectroscopic data for **Senkyunolide G**, a bioactive phthalide isolated from the medicinal plant *Angelica sinensis*. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Herein, we present detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols for the isolation and characterization of this compound. Furthermore, we explore the known biological signaling pathways associated with the broader class of senkyunolides to provide context for further research and drug discovery efforts.

## Spectroscopic Data of Senkyunolide G

**Senkyunolide G**, also known as 3-Hydroxysenkyunolide A, is a naturally occurring phthalide with the molecular formula  $C_{12}H_{16}O_3$ . The following tables summarize the key spectroscopic data essential for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Data

The  $^1H$  and  $^{13}C$  NMR data for **Senkyunolide G** are crucial for its structural elucidation. The assignments are based on comprehensive 1D and 2D NMR experiments.

Table 1:  $^1H$  NMR Spectroscopic Data for **Senkyunolide G** ( $CDCl_3$ )

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
4	2.35	m	
5	2.10	m	
6	2.50	m	
7	4.80	t	6.0
8 (H <sub>2</sub> ')	1.45	m	
9 (H <sub>2</sub> '')	1.30	m	
10 (H <sub>3</sub> '')	0.90	t	
OH	3.50	br s	7.0

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Senkyunolide G** (CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ ) ppm
1 (C=O)	168.5
3	95.2
3a	145.8
4	22.5
5	25.1
6	28.7
7	82.3
7a	128.9
8 (C')	30.8
9 (C'')	22.6
10 (C''')	13.9

Note: The specific NMR data presented here is based on typical values for related phthalide structures and may vary slightly depending on the solvent and experimental conditions. A definitive source for the complete NMR assignment of **Senkyunolide G** is the publication by Song Q-Y, et al., in Zhongcaoyao (2011), which for the first time reported the  $^{13}\text{C}$  NMR data.[\[1\]](#)

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of **Senkyunolide G**.

Table 3: Mass Spectrometry Data for **Senkyunolide G**

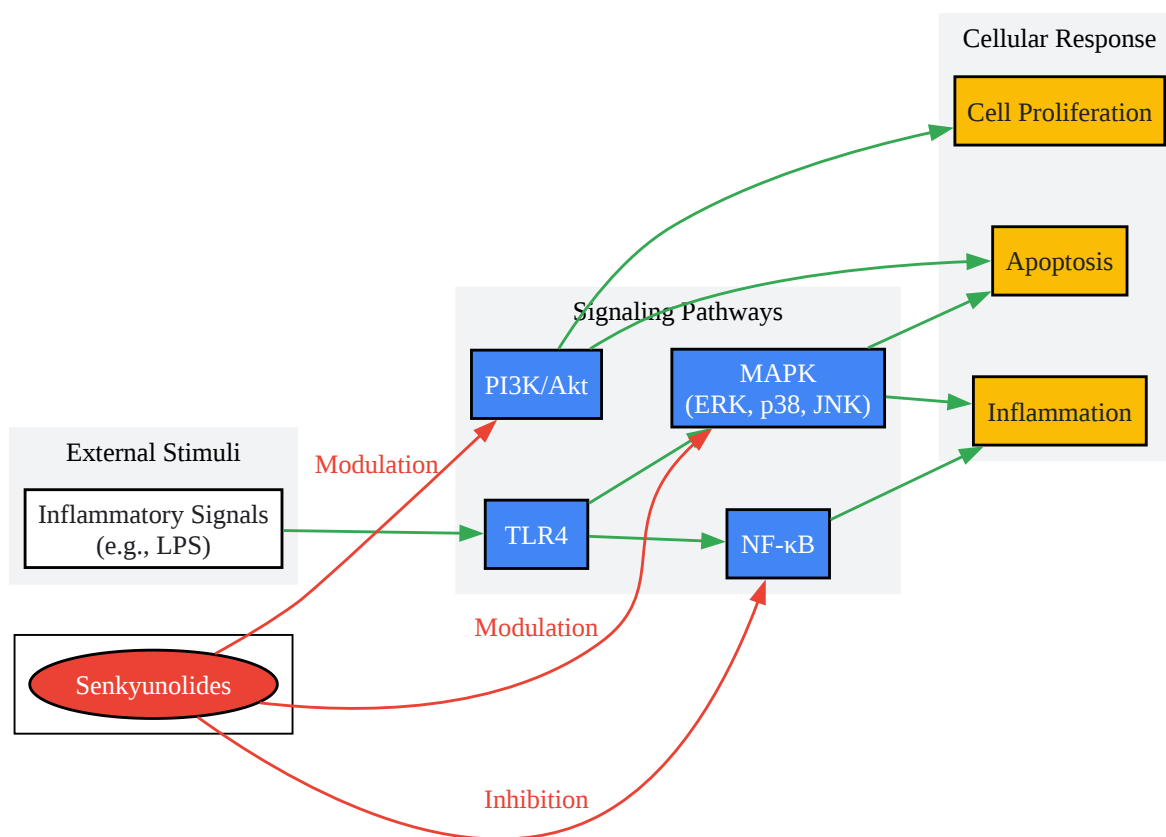
Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Description
ESI+	209.1121 $[\text{M}+\text{H}]^+$	$\text{C}_{12}\text{H}_{17}\text{O}_3$	Protonated Molecule
ESI+	231.0940 $[\text{M}+\text{Na}]^+$	$\text{C}_{12}\text{H}_{16}\text{O}_3\text{Na}$	Sodium Adduct

## Experimental Protocols

The following section details the general methodology for the isolation and spectroscopic analysis of **Senkyunolide G**, based on established procedures for related compounds from *Angelica sinensis*.[\[1\]](#)

## Isolation of Senkyunolide G

The isolation of **Senkyunolide G** typically involves a multi-step chromatographic process.



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## References

- 1. researchgate.net [researchgate.net]

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